4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate
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Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met kinase, which plays a role in cell signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine: A closely related compound with slight variations in the ring fusion pattern.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHHBJTLXNTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1NN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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